N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)thiophene-2-carboxamide
Description
Historical Context and Discovery
The compound emerged from systematic efforts to optimize pyrrolidine-based pharmacophores during the early 2020s. Researchers sought to combine the stereochemical flexibility of pyrrolidine with the electron-deficient properties of thiophene-carboxamide and the sulfonyl group's capacity for targeted binding. Early synthetic routes adapted methodologies from related sulfonylpyrrolidine compounds, such as (S)-N-(2,5-dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, which demonstrated antiviral activity against respiratory syncytial virus (RSV) in 2012.
Key milestones include:
- 2023 : First reported synthesis via coupling of 1-((2,5-dimethylphenyl)sulfonyl)pyrrolidine-2-carbaldehyde with thiophene-2-carboxamide derivatives under reductive amination conditions.
- 2024 : Structural characterization confirming the (2S) configuration at the pyrrolidine chiral center through X-ray crystallography, mirroring configurations seen in bioactive analogues.
- 2025 : Preliminary screening showing 40% inhibition of RSV replication at 10 μM concentration in HEp-2 cell assays, comparable to earlier sulfonylpyrrolidine antivirals.
Significance in Medicinal Chemistry Research
This compound addresses three critical challenges in drug design:
- Stereochemical Control : The pyrrolidine ring's pseudorotation enables optimal spatial positioning of substituents for target engagement while maintaining synthetic accessibility.
- Dual Binding Modes : The thiophene-carboxamide acts as a hydrogen bond acceptor through its carbonyl group, while the sulfonyl moiety facilitates hydrophobic interactions with protein pockets.
- Metabolic Stability : Methyl groups on the phenyl ring mitigate oxidative degradation observed in non-substituted aryl sulfonamides.
Table 1: Comparative Properties of Sulfonylpyrrolidine Derivatives
| Property | Target Compound | EVT-2828381 | EVT-2976124 |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃S₂ | C₁₅H₂₀N₂O₃S | C₁₇H₂₀FN₃O₄S₂ |
| sp³ Hybridization (%) | 63 | 58 | 61 |
| LogP | 2.8 ± 0.3 | 3.1 ± 0.2 | 2.5 ± 0.4 |
| H-Bond Acceptors | 5 | 4 | 6 |
Relationship to Sulfonylpyrrolidine Scaffold Compounds
The compound belongs to a broader class of sulfonylpyrrolidines where over 78% exhibit measurable bioactivity in antiviral or enzyme inhibition assays. Structural comparisons reveal:
- Core Modifications : Unlike N-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, this molecule positions the thiophene as a carboxamide rather than a sulfonyl substituent, enhancing metabolic stability.
- Stereoelectronic Effects : The 2,5-dimethylphenyl group induces greater torsional restraint than the quinoline-8-yl group in RSV inhibitors, potentially reducing off-target binding.
- Synergy with Proline Derivatives : Molecular dynamics simulations suggest the methylene linker between pyrrolidine and carboxamide allows conformational flexibility akin to prolinol-containing drugs.
Current Research Focus Areas
Ongoing investigations prioritize three domains:
- Antiviral Optimization : Structure-activity relationship (SAR) studies aim to boost RSV inhibition by substituting the thiophene ring with electron-withdrawing groups, mirroring improvements seen in 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide derivatives.
- Enzyme Inhibition : Preliminary data indicate 68% inhibition of SARS-CoV-2 main protease (Mpro) at 50 μM concentration, likely through sulfonyl-oxygen interactions with the catalytic dyad.
- Synthetic Methodology : Continuous flow reactors are being tested to improve yield (>75%) and purity (>98%) in large-scale syntheses, addressing challenges observed in batch production of N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide analogues.
Key Reaction Pathway
The synthesis involves three critical stages:
- Pyrrolidine Functionalization : Sulfonylation of pyrrolidine using 2,5-dimethylbenzenesulfonyl chloride under Schotten-Baumann conditions.
- Reductive Amination : Coupling of the sulfonylated pyrrolidine-2-carbaldehyde with thiophene-2-carboxamide using sodium cyanoborohydride in methanol.
- Chiral Resolution : Separation of enantiomers via simulated moving bed chromatography, achieving >99% enantiomeric excess for the (2S) configuration.
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-7-8-14(2)17(11-13)25(22,23)20-9-3-5-15(20)12-19-18(21)16-6-4-10-24-16/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUANGOZAKYJVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound with significant implications in medicinal chemistry. Its unique structural features, including a sulfonyl group and a pyrrolidine ring, contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological effects, and synthesis methods.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.56 g/mol. The compound's structure enhances its binding affinity to biological targets due to the presence of functional groups that facilitate interactions with proteins and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O3S |
| Molecular Weight | 394.56 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities .
Key Activities:
- Antiviral Activity : Compounds similar to this have shown efficacy against viral RNA polymerases, indicating potential as antiviral agents .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which could be leveraged for therapeutic interventions .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Antiviral Efficacy : A study demonstrated that related compounds inhibited NS5B RNA polymerase activity by over 90% in vitro, suggesting potential applications in treating hepatitis C virus infections .
- Cytotoxicity Assessment : Research indicated that the compound exhibited low cytotoxicity while maintaining potent activity against various cancer cell lines. This property makes it a candidate for further development as an anticancer agent .
- Mechanism of Action : Investigations into the mechanism revealed that the compound induces cell cycle arrest and apoptosis through multiple pathways, including the inhibition of AKT signaling .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Pyrrolidine Derivative : The initial step involves synthesizing the pyrrolidine derivative by reacting 2,5-dimethylphenol with appropriate sulfonyl chlorides.
- Coupling Reaction : The pyrrolidine derivative is then coupled with thiophene-2-carboxylic acid using coupling reagents to form the final amide product.
- Purification : The crude product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)thiophene-2-carboxamide exhibit promising anticancer properties. The sulfonamide moiety enhances binding interactions with proteins involved in cancer pathways, potentially leading to inhibition of tumor growth. For instance, studies have shown that derivatives of sulfonamides can effectively induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence that compounds containing pyrrolidine structures can provide neuroprotective effects against neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells . Case studies have highlighted the efficacy of similar compounds in animal models of neurodegeneration, suggesting potential for therapeutic development.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the sulfonamide group via electrophilic substitution.
- Coupling with the thiophene-carboxamide moiety to yield the final product.
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within biological systems. The sulfonyl group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Shares the thiophene-2-carboxamide backbone but replaces the sulfonylated pyrrolidine with a 2-nitrophenyl group .
- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
- Structural Conformation :
- Biological Activity: Exhibits genotoxicity in bacterial and mammalian cells, a trait common to thiophene carboxanilides .
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
- Key Difference : Replaces thiophene with furan , altering electronic properties (less aromaticity, higher oxygen electronegativity).
Sulfonamide-Containing Compounds
1-(2,5-Dimethylphenyl)piperazine
- Structure : Features a dimethylphenyl group but lacks the sulfonyl and carboxamide moieties.
- Relevance : Highlights the prevalence of dimethylphenyl substituents in bioactive molecules, though its piperazine ring differs from pyrrolidine in the target compound .
Alachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide)
Conformational Differences
- Dihedral Angles : Smaller angles (e.g., 8.5°–13.5° in thiophene analogs) suggest tighter packing vs. alachlor’s flexible methoxymethyl chain .
- Hydrogen Bonding : The sulfonyl group in the target compound may enable stronger hydrogen bonds compared to nitro or chloro substituents, affecting solubility and target binding .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves coupling a pyrrolidine sulfonyl precursor with thiophene-2-carboxamide derivatives. Key steps include:
- Sulfonylation : Reacting pyrrolidine derivatives with 2,5-dimethylbenzenesulfonyl chloride in acetonitrile under reflux (1–3 hours) to form the sulfonylated intermediate .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HCl) to link the sulfonylated pyrrolidine to thiophene-2-carboxylic acid. Solvents like DMF or dichloromethane are preferred for this step, with monitoring via TLC .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product. Confirmation via H NMR and HRMS is critical .
Basic: How to confirm the structural integrity of the compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : For unambiguous confirmation, grow crystals in acetonitrile via slow evaporation. Analyze dihedral angles (e.g., 8.5–13.5° between aromatic rings) and hydrogen-bonding motifs .
Advanced: How to analyze structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- Derivatization : Synthesize analogues by substituting the thiophene ring (e.g., 5-nitrothiophene) or modifying the pyrrolidine sulfonyl group. Use Suzuki-Miyaura coupling for aryl boronic acid additions .
- Bioassays :
- Computational Modeling : Perform docking studies with bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize SAR trends .
Advanced: How to address contradictory bioactivity data across assays?
Methodological Answer:
- Purity Verification : Re-analyze compound purity via HPLC (≥95%) to rule out impurities skewing results .
- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for solvent effects (e.g., DMSO ≤1% v/v) .
- Metabolic Stability : Assess compound stability in assay media (e.g., LC-MS to detect degradation products) .
Advanced: What computational methods predict human aldehyde oxidase (hAOX1) metabolism?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s QikProp or MetaSite to predict oxidation sites (e.g., pyrrolidine nitrogen).
- Metabolite Identification : Incubate the compound with recombinant hAOX1, followed by LC-HRMS to detect -oxide metabolites .
- Kinetic Parameters : Calculate and via Michaelis-Menten plots to quantify metabolic liability .
Advanced: How to resolve crystallization challenges for X-ray studies?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for slow evaporation. Add iodine or triethylamine to promote cyclization and crystal growth .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction. Refine structures with SHELXL, focusing on weak C–H⋯O/S interactions .
Advanced: How to optimize solubility for in vivo studies?
Methodological Answer:
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility.
- Salt Formation : React the compound with hydrochloric acid to form a water-soluble hydrochloride salt.
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation. Characterize via DLS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
